![molecular formula C15H14ClN3OS B12041229 (2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B12041229.png)
(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-chlorobenzyl)oxy]benzaldehyde thiosemicarbazone is a chemical compound with the molecular formula C15H14ClN3OS. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiosemicarbazone group, which is known for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorobenzyl)oxy]benzaldehyde thiosemicarbazone typically involves the reaction of 4-[(4-chlorobenzyl)oxy]benzaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 4-[(4-chlorobenzyl)oxy]benzaldehyde thiosemicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-chlorobenzyl)oxy]benzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-[(4-chlorobenzyl)oxy]benzaldehyde thiosemicarbazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research indicates that it may have anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[(4-chlorobenzyl)oxy]benzaldehyde thiosemicarbazone involves its interaction with biological molecules. The thiosemicarbazone group can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit the function of metalloenzymes, leading to antimicrobial and anticancer effects. The compound may also induce oxidative stress in cells, contributing to its cytotoxic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-chlorobenzyl)oxy]benzaldehyde semicarbazone
- 4-[(4-chlorobenzyl)oxy]benzaldehyde oxime
- 4-[(4-chlorobenzyl)oxy]benzaldehyde hydrazone
Uniqueness
4-[(4-chlorobenzyl)oxy]benzaldehyde thiosemicarbazone is unique due to its thiosemicarbazone group, which imparts distinct biological activities compared to its analogs. The presence of the thiosemicarbazone group enhances its ability to chelate metal ions, making it more effective in certain biological applications.
Eigenschaften
Molekularformel |
C15H14ClN3OS |
|---|---|
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C15H14ClN3OS/c16-13-5-1-12(2-6-13)10-20-14-7-3-11(4-8-14)9-18-19-15(17)21/h1-9H,10H2,(H3,17,19,21)/b18-9+ |
InChI-Schlüssel |
XSAOARPCWOEQSC-GIJQJNRQSA-N |
Isomerische SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=S)N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=S)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12041155.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-methyl-thiazol-2-yl)-amide](/img/structure/B12041158.png)
![(E)-3-phenyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]prop-2-enamide](/img/structure/B12041161.png)
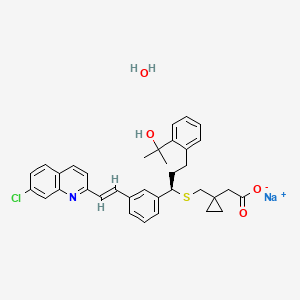
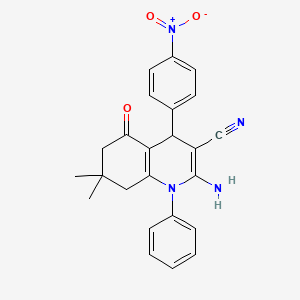
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041171.png)
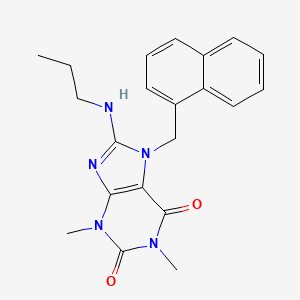

![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041190.png)
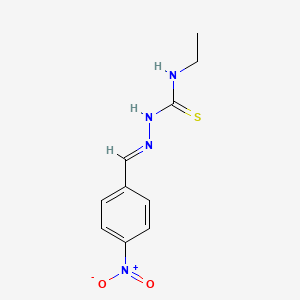


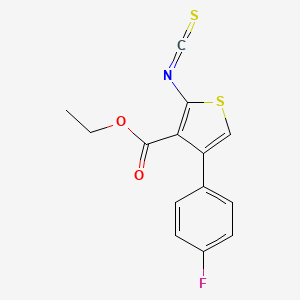
![(1E,2E)-3-phenyl-2-propenal 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B12041209.png)
